molecular formula C15H14N4 B11693019 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole

2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole

Katalognummer: B11693019
Molekulargewicht: 250.30 g/mol
InChI-Schlüssel: XXFBWOQEDTYGCU-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This particular compound features a benzimidazole core with a hydrazinyl group and a 2-methylbenzylidene substituent, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 2-methylbenzaldehyde in the presence of a suitable solvent like ethanol . The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Analyse Chemischer Reaktionen

2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted benzimidazole derivatives.

    Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is known to interfere with the cell cycle and induce apoptosis in cancer cells. It achieves this by binding to and inhibiting key enzymes and proteins involved in cell proliferation and survival, such as topoisomerases and kinases . The hydrazinyl group and benzimidazole core play crucial roles in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity, binding affinity, and overall biological activity.

Eigenschaften

Molekularformel

C15H14N4

Molekulargewicht

250.30 g/mol

IUPAC-Name

N-[(E)-(2-methylphenyl)methylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C15H14N4/c1-11-6-2-3-7-12(11)10-16-19-15-17-13-8-4-5-9-14(13)18-15/h2-10H,1H3,(H2,17,18,19)/b16-10+

InChI-Schlüssel

XXFBWOQEDTYGCU-MHWRWJLKSA-N

Isomerische SMILES

CC1=CC=CC=C1/C=N/NC2=NC3=CC=CC=C3N2

Kanonische SMILES

CC1=CC=CC=C1C=NNC2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.